molecular formula C13H18ClNO2 B8013335 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Cat. No.: B8013335
M. Wt: 255.74 g/mol
InChI Key: FNOBOFAOAPCDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride
  • 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTAC development. This flexibility enhances the efficiency of ternary complex formation and improves drug-like properties compared to more rigid linkers .

Properties

IUPAC Name

2-(4-piperidin-4-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOBOFAOAPCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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